Biotinylestrone

描述

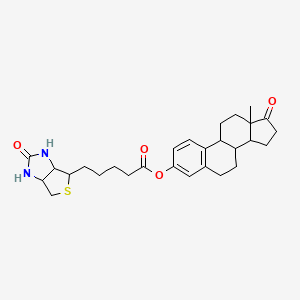

Biotinylestrone is a chemically modified derivative of estrone, a primary mammalian estrogen. The compound features a biotin moiety conjugated to the estrone backbone, typically at the 3-position of the steroid nucleus . This modification is often employed in biochemical research to leverage biotin’s high affinity for streptavidin, facilitating applications such as affinity tagging, targeted drug delivery, or detection in immunoassays. The biotinylation enhances the molecule’s utility in experimental settings while retaining estrone’s core estrogenic structure .

属性

CAS 编号 |

81352-82-1 |

|---|---|

分子式 |

C28H36N2O4S |

分子量 |

496.7 g/mol |

IUPAC 名称 |

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate |

InChI |

InChI=1S/C28H36N2O4S/c1-28-13-12-19-18-9-7-17(14-16(18)6-8-20(19)21(28)10-11-24(28)31)34-25(32)5-3-2-4-23-26-22(15-35-23)29-27(33)30-26/h7,9,14,19-23,26H,2-6,8,10-13,15H2,1H3,(H2,29,30,33) |

InChI 键 |

WRCYWDZGUPLALM-UHFFFAOYSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

同义词 |

iotin-estrone conjugate biotinylestrone biotinyloestrone |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

Biotinylestrone belongs to a class of estrone derivatives modified with functional groups to alter physicochemical properties or biological activity. Key comparators include acetoxyestrone , estrone-3-glucuronide , and estrone-17-glucuronide , each differing in functional groups and applications.

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Estrone Derivatives

| Compound | Modification Site | Functional Group | Key Applications |

|---|---|---|---|

| This compound | 3 | Biotin | Affinity tagging, diagnostic assays |

| Acetoxyestrone | 3 | Acetyl | Prodrug design, metabolic studies |

| Estrone-3-glucuronide | 3 | Glucuronide | Renal excretion, detoxification pathways |

| Estrone-17-glucuronide | 17 | Glucuronide | Hormone conjugation, hepatic clearance |

This compound vs. Acetoxyestrone :

- This compound’s biotin group enables streptavidin-based applications, whereas acetoxyestrone’s acetyl group enhances lipophilicity, influencing its metabolic stability and tissue penetration .

- Acetoxyestrone is often used as a prodrug, requiring enzymatic hydrolysis to release active estrone, while this compound retains bioactivity without cleavage .

- This compound vs. Estrone Glucuronides: Glucuronide derivatives (e.g., estrone-3-glucuronide) exhibit increased water solubility, promoting renal excretion, whereas this compound’s hydrophobicity may favor membrane permeability . this compound’s utility in diagnostic assays contrasts with glucuronides’ role in phase II metabolism and detoxification .

Analytical and Regulatory Considerations

Comparative assessments of biopharmaceuticals and biosimilars emphasize structural and functional analyses, including:

- Primary structure : Confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Higher-order structures : Circular dichroism (CD) or X-ray crystallography to assess conformational integrity .

- Biological activity : In vitro assays (e.g., receptor binding affinity) and pharmacokinetic (PK) studies .

For this compound, such analyses would focus on:

- Biotinylation efficiency : Quantifying the biotin-to-estrone ratio using HPLC-MS .

- Stability : Comparing degradation profiles under physiological conditions (pH, temperature) with other derivatives .

Table 2: Key Analytical Parameters for Comparison

| Parameter | This compound | Acetoxyestrone | Estrone-3-glucuronide |

|---|---|---|---|

| Molecular Weight | ~500–600 g/mol* | ~300–400 g/mol* | ~450–550 g/mol* |

| Solubility | Low (organic solvents) | Moderate (aqueous) | High (aqueous) |

| Receptor Binding | Retains estrogenic activity | Requires hydrolysis | Inactive (conjugate) |

| Detection Method | Streptavidin-HRP | ELISA/Chromatography | Mass spectrometry |

*Hypothetical values based on typical estrone derivatives.

Research Findings and Gaps

- However, regulatory guidelines for biosimilars (e.g., FDA, EMA) stress the need for comparative PK/PD studies to ensure safety and bioequivalence .

- Clinical Relevance: this compound’s diagnostic applications lack clinical trial data, whereas estrone glucuronides are well-characterized in hormone replacement therapy and metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。